5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c20-13(9-7-11(23-19-9)10-4-2-6-22-10)18-15-17-8-3-1-5-16-14(21)12(8)24-15/h2,4,6-7H,1,3,5H2,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUMDCMNOSWLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling with the thiazoloazepine core. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure could provide a novel mechanism of action.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to fit into binding sites that may not be accessible to other molecules, potentially leading to novel biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Heterocyclic Core Variations: The target compound’s isoxazole-carboxamide core differs from triazole () and thieno-triazepine () systems. The thiazoloazepine ring in the target compound is larger (7-membered) than the triazepine systems in , which may enhance conformational adaptability .
Substituent Effects :
- The furan-2-yl group in the target compound (vs. thiophene in ) introduces oxygen instead of sulfur, reducing electron density and altering hydrophobic interactions. This substitution is critical in modulating solubility and metabolic stability .
- Carboxamide positioning (C3 in the target vs. C4 in ) may influence hydrogen-bonding patterns with target proteins.
Purification often involves silica chromatography or recrystallization .
Pharmacological and Physicochemical Comparisons
- Furan vs. Thiophene : Furan’s lower lipophilicity compared to thiophene () may reduce membrane permeability but improve aqueous solubility, a trade-off critical for oral bioavailability .
- Thiazoloazepine vs. Triazepine : The thiazoloazepine’s larger ring size could enhance binding to flexible enzyme pockets (e.g., kinases) compared to smaller triazepine derivatives .
- Isoxazole vs.
Biological Activity
5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining furan, thiazoloazepine, and isoxazole moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1,2-isoxazole-3-carboxamide. Its chemical formula is C15H12N4O4S. The presence of multiple functional groups enables diverse interactions with biological targets.
The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes and receptors involved in critical biological pathways. The unique structural features allow it to occupy binding sites that may be inaccessible to other compounds, potentially leading to novel pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound 6 | Staphylococcus aureus | 4 |
| Compound 8 | Escherichia coli | 8 |
| Compound 10 | Pseudomonas aeruginosa | 16 |
These results suggest that the compound may inhibit the growth of both standard and clinical bacterial strains effectively .
Cytotoxicity Studies
Cytotoxicity assessments conducted on various human cancer cell lines have shown that some derivatives maintain low toxicity against normal cells while exhibiting significant activity against cancer cells. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung carcinoma) | >100 |
| HTB-140 (melanoma) | >100 |
| Caco-2 (colon adenocarcinoma) | >100 |
These findings indicate a selective cytotoxic profile where the compound does not adversely affect normal cell viability .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications in the furan and thiazoloazepine moieties can significantly influence the biological activity of the compound. The presence of electron-withdrawing or electron-donating groups can enhance or diminish antimicrobial and cytotoxic effects. This information is crucial for the design of more potent derivatives.
Case Studies
- Antimicrobial Study : A recent study evaluated a series of furan-based compounds for their ability to inhibit bacterial growth. Among them, the compound demonstrated superior activity against multidrug-resistant strains compared to conventional antibiotics like ciprofloxacin .
- Cytotoxic Evaluation : In vitro assays on cancer cell lines revealed that certain derivatives of this compound exhibited promising anticancer activity while being non-toxic to normal cells. This selectivity is vital for developing safer therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide?
- Answer : The compound can be synthesized via a multi-step approach involving:
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Step 1 : Preparation of the thiazoloazepine core through cyclization of thiourea derivatives with α-bromo ketones under basic conditions .
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Step 2 : Functionalization of the isoxazole ring by coupling 5-(furan-2-yl)isoxazole-3-carboxylic acid with the thiazoloazepine amine using carbodiimide-mediated amidation (e.g., EDCI/HOBt) .
-
Critical parameters : Reaction temperature (reflux in ethanol), stoichiometric ratios (1:1 molar ratio of acid to amine), and purification via recrystallization (ethanol/water mixtures) .
Key Reaction Conditions Solvent: Ethanol Catalyst: KOH (aqueous) Temperature: Reflux (~78°C) Yield: 60–76%
Q. How is the structural integrity of the compound verified post-synthesis?
- Answer : A combination of spectroscopic and analytical techniques is used:
- IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan protons at δ 6.3–7.2 ppm, azepine methylene groups at δ 2.5–3.5 ppm) and carbon backbone .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 400.12) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across different studies?
- Answer : Contradictions may arise from variations in assay conditions or compound purity. To address this:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., identical cell lines, incubation times, and solvent controls).
- Purity validation : Use HPLC (≥95% purity) and elemental analysis to confirm batch consistency .
- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition kinetics or receptor binding assays) to isolate confounding factors .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Answer : SAR studies involve:
-
Derivatization : Synthesize analogs with modifications to the furan, isoxazole, or thiazoloazepine moieties (e.g., halogenation, alkylation) .
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Bioactivity profiling : Test analogs in in vitro models (e.g., anti-inflammatory activity via COX-2 inhibition) and in vivo models (e.g., rat formalin-induced edema for anti-exudative effects) .
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Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like cyclooxygenase or kinases .
Example Modifications Observed Impact on Activity Furan → Thiophene Reduced solubility, retained activity Isoxazole → Pyrazole Enhanced metabolic stability
Q. What experimental design principles should guide optimization of the compound’s pharmacokinetic properties?
- Answer : Apply Design of Experiments (DoE) to optimize parameters:
- Variables : Solubility enhancers (e.g., cyclodextrins), formulation pH, and particle size .
- Response metrics : Bioavailability (AUC in rodent models), plasma half-life, and tissue distribution .
- Statistical analysis : Use ANOVA and response surface modeling to identify critical factors .
Data Contradiction Analysis
Q. How should discrepancies in reported anti-exudative activity between in vitro and in vivo models be addressed?
- Answer : Potential causes include:
- Metabolic instability : Use LC-MS to identify metabolites and test their activity .
- Model limitations : Cross-validate results in alternative models (e.g., carrageenan-induced paw edema vs. formalin-induced edema) .
- Dose-response alignment : Ensure in vitro IC₅₀ values correlate with in vivo effective doses via pharmacokinetic modeling .
Methodological Tables
| Characterization Data | Values/Peaks | Source |
|---|---|---|
| Melting Point | 180–182°C (ethanol/water) | |
| ¹H NMR (DMSO-d₆) | δ 2.8–3.2 (m, 4H, azepine CH₂) | |
| ESI-MS ([M+H]⁺) | m/z 400.12 (calc. 400.10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
